Cas no 80352-53-0 (2-(benzyloxy)-3-chlorobenzoic acid)

2-(Benzyloxy)-3-chlorobenzoic acid is a chlorinated benzoic acid derivative featuring a benzyloxy substituent at the ortho position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both the benzyloxy and chloro functional groups enhances its reactivity, making it a versatile building block for further derivatization. Its well-defined structure and high purity ensure consistent performance in coupling reactions and other synthetic transformations. The compound is typically supplied as a crystalline solid, offering stability and ease of handling under standard laboratory conditions. Its utility in medicinal chemistry stems from its potential as a precursor for bioactive molecules.
2-(benzyloxy)-3-chlorobenzoic acid structure
80352-53-0 structure
Product name:2-(benzyloxy)-3-chlorobenzoic acid
CAS No:80352-53-0
MF:C14H11ClO3
MW:262.69
MDL:MFCD25921414
CID:5224946
PubChem ID:112611966

2-(benzyloxy)-3-chlorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(benzyloxy)-3-chlorobenzoic acid
    • SY333260
    • MFCD25921414
    • WS-00647
    • 3-chloro-2-phenylmethoxybenzoic acid
    • 1567090-81-6
    • D85740
    • 80352-53-0
    • MDL: MFCD25921414
    • Inchi: 1S/C14H11ClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
    • InChI Key: OTMWOHVVXWSPPF-UHFFFAOYSA-N
    • SMILES: C1C=CC(COC2C(Cl)=CC=CC=2C(O)=O)=CC=1

Computed Properties

  • Exact Mass: 262.0396719g/mol
  • Monoisotopic Mass: 262.0396719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 276
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.5Ų
  • XLogP3: 3.5

2-(benzyloxy)-3-chlorobenzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
AstaTech
D85740-1/G
2-(BENZYLOXY)-3-CHLOROBENZOIC ACID
80352-53-0 95%
1g
$790 2023-09-19
eNovation Chemicals LLC
Y1255364-100mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%
100mg
$295 2023-03-21
Chemenu
CM481427-250mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%+
250mg
$323 2023-03-25
A2B Chem LLC
BA08336-5mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0
5mg
$118.00 2024-04-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R151344-100mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%
100mg
¥998 2023-09-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R151344-250mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%
250mg
¥1747 2023-09-07
Chemenu
CM481427-5g
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%+
5g
$1907 2023-03-25
eNovation Chemicals LLC
Y1255364-250mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%
250mg
$460 2023-03-21
eNovation Chemicals LLC
Y1255364-1g
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0 95%
1g
$850 2023-03-21
A2B Chem LLC
BA08336-3mg
2-(benzyloxy)-3-chlorobenzoic acid
80352-53-0
3mg
$105.00 2024-04-19

2-(benzyloxy)-3-chlorobenzoic acid Related Literature

Additional information on 2-(benzyloxy)-3-chlorobenzoic acid

2-(Benzyloxy)-3-Chlorobenzoic Acid: An Overview of a Versatile Compound (CAS No. 80352-53-0)

2-(Benzyloxy)-3-chlorobenzoic acid (CAS No. 80352-53-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzyloxy group and a chloro substituent on the aromatic ring. These functionalities endow the molecule with a range of chemical properties that make it valuable for various applications.

The benzyloxy group in 2-(benzyloxy)-3-chlorobenzoic acid is a key functional group that can participate in a variety of chemical reactions. It can act as a protecting group for hydroxyl functionalities, making it useful in the synthesis of complex molecules where selective protection and deprotection are required. Additionally, the benzyloxy group can be easily cleaved under mild conditions, such as hydrogenolysis with palladium catalysts, which allows for the introduction of hydroxyl groups at specific positions in the molecule.

The chloro substituent on the aromatic ring of 2-(benzyloxy)-3-chlorobenzoic acid provides further versatility. Chlorine is an electron-withdrawing group that can influence the electronic properties of the molecule, affecting its reactivity and stability. This makes the compound suitable for use in reactions such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other functional groups. The chloro substituent also enhances the solubility of the molecule in organic solvents, which is beneficial for synthetic processes.

In medicinal chemistry, 2-(benzyloxy)-3-chlorobenzoic acid has been explored as a building block for the synthesis of bioactive molecules. Its structural features make it an attractive starting material for the development of drugs targeting various biological pathways. For example, recent studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. One study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-(benzyloxy)-3-chlorobenzoic acid demonstrated significant inhibition of cancer cell proliferation by interfering with specific signaling pathways.

Beyond its applications in medicinal chemistry, 2-(benzyloxy)-3-chlorobenzoic acid has also found use in materials science. The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research published in the Journal of Polymer Science highlighted the potential of using this compound as a monomer or modifier in polymer synthesis, leading to materials with improved performance characteristics.

The synthesis of 2-(benzyloxy)-3-chlorobenzoic acid typically involves several steps, including the formation of the benzyloxy group and the introduction of the chloro substituent. One common synthetic route involves starting from 3-chlorosalicylic acid, which is treated with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate can then be oxidized to yield 2-(benzyloxy)-3-chlorobenzoic acid. The choice of reagents and conditions can significantly impact the yield and purity of the final product, making optimization an important aspect of its synthesis.

In terms of analytical methods, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize 2-(benzyloxy)-3-chlorobenzoic acid. These techniques provide detailed information about the structure and purity of the compound, which is crucial for both research and industrial applications. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or by-products.

The safety and handling of 2-(benzyloxy)-3-chlorobenzoic acid are important considerations for researchers and industrial users. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances.

In conclusion, 2-(benzyloxy)-3-chlorobenzoic acid (CAS No. 80352-53-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it a valuable building block for the development of new materials and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in various scientific disciplines.

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